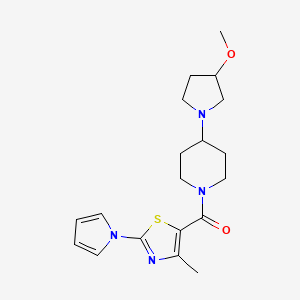

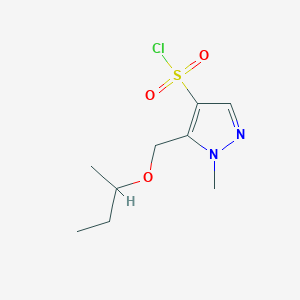

![molecular formula C23H23NO4 B2493303 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid CAS No. 2287286-39-7](/img/structure/B2493303.png)

3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of constrained 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids, related to our compound of interest, utilizes chiral building blocks like exo- and endo-norbornene amino acids to achieve optically pure amino acids, indicating a method to access stereochemically rich scaffolds for drug development (Caputo et al., 2006).

Molecular Structure Analysis

Structural studies of related azabicyclooctane derivatives, such as (±) alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates, have been conducted using IR and NMR spectroscopy, along with X-ray diffraction, to elucidate their complex molecular frameworks (Arias-Pérez et al., 2003). These studies provide insight into the conformation and electronic environment of such bicyclic compounds.

Chemical Reactions and Properties

The synthesis of peptidomimetics like 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid showcases the reactivity of these compounds in forming rigid dipeptide mimetics, critical for structure-activity relationship studies (Mandal et al., 2005).

Physical Properties Analysis

The conformational preferences and physical properties of related compounds, such as alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates, have been investigated using both experimental and computational methods to understand their behavior under different conditions (Arias-Pérez et al., 2003).

Chemical Properties Analysis

The reactivity of 5-hydroxy-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitriles under various conditions reveals how the structural framework of azabicyclooctane derivatives influences their chemical transformations, offering a pathway to synthesize novel compounds with potential pharmacological activities (Ershov et al., 2001).

Applications De Recherche Scientifique

Synthesis and Structural Studies

Asymmetric Synthesis of Constrained Amino Acids : A method has been developed for synthesizing new diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids, which are valuable as alpha,gamma- and alpha,delta-diamino acids with sterical constraints and alpha,alpha-disubstitution features (Caputo et al., 2006).

Conformationally Constrained Dipeptide Isosteres : Research has been conducted on the synthesis of 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, derived from tartaric acid and alpha-amino acids, as conformationally constrained dipeptide isosteres (Guarna et al., 1999).

Structural Analysis of Hydroxyesters : A series of alpha-hydroxyesters derived from this compound were synthesized and analyzed using spectroscopy and X-ray diffraction, aiding in understanding their structural properties (Arias-Pérez et al., 2003).

Chemical Modification and Reactivity

Synthesis of Stereoisomers : An efficient synthesis method has been developed for pure stereoisomers of the 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid, providing insights into the chemical modification possibilities of this compound (Gelmi et al., 2007).

Protection of Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl group has been utilized to protect hydroxy-groups in the context of synthesizing nucleic acid fragments, demonstrating its versatility in organic synthesis (Gioeli & Chattopadhyaya, 1982).

Conformational Studies of Esters : Research on esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid offers insights into the conformational preferences and stereoelectronic effects of such compounds (Diez et al., 1991).

Applications in Peptidomimetic Synthesis

Synthesis of Constrained Proline Analogue : A synthesis route has been developed for a new proline analogue with a bicyclic structure, showcasing potential applications in peptidomimetic synthesis (Casabona et al., 2007).

Synthesis of Bicyclic Compounds from Tartaric Acid and α‐Amino Acids : The synthesis of N-Fmoc-protected dipeptide isosteres and their subsequent oxidation to create novel, conformationally constrained α-amino acids shows their potential in designing peptidomimetics (Cini et al., 2002).

Orientations Futures

The synthesis of natural products containing highly strained trans-fused bicyclo ring systems like in this compound has been a topic of interest in recent years . The future research in this field could focus on developing new synthetic methods to access these types of compounds and exploring their potential applications .

Propriétés

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c25-22(26)20-10-14-9-15(20)12-24(11-14)23(27)28-13-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-8,14-15,20-21H,9-13H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYHHLONCWZMAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

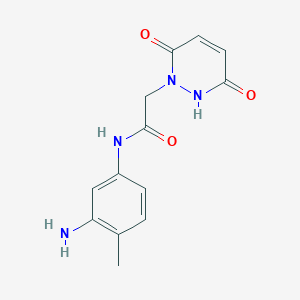

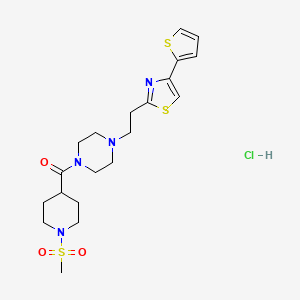

![1-Benzhydryl-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2493220.png)

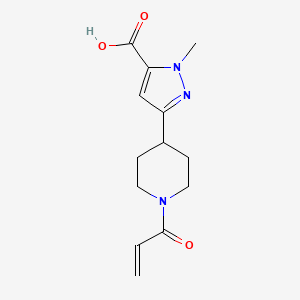

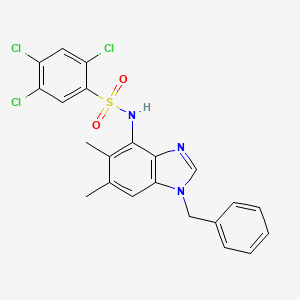

![3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2493225.png)

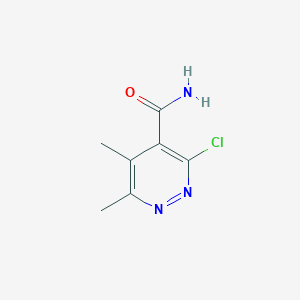

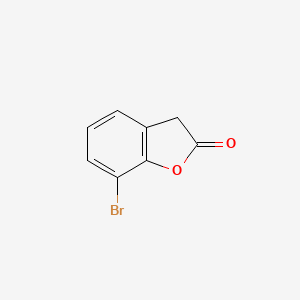

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2493229.png)

![2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2493234.png)

![1-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2493242.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2493243.png)